molecular formula C9H11BrO B032766 ((2-Bromoethoxy)methyl)benzene CAS No. 1462-37-9

((2-Bromoethoxy)methyl)benzene

Cat. No. B032766
CAS RN: 1462-37-9
M. Wt: 215.09 g/mol
InChI Key: FWOHDAGPWDEWIB-UHFFFAOYSA-N
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Patent
US09273001B2

Procedure details

In one aspect, the alcohol used in the preparation of umeclidinium bromide may be, for example, any isomer of propanol or butanol, such as n-propanol. Alternatively, the reaction may be performed in the presence of a dipolar aprotic solvent, which has a boiling point greater than 90° C., including but not limited to, DMF, DMA, DMSO or NMP.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH2:7][O:8][CH2:9][CH2:10][N+]23CCC(C(O)(C4C=CC=CC=4)C4C=CC=CC=4)(CC2)CC3)=[CH:5][CH:6]=1.[Br-:33].C(O)CC.C(O)CCC.CN(C=O)C>CN1C(=O)CCC1.CS(C)=O.CC(N(C)C)=O>[Br:33][CH2:10][CH2:9][O:8][CH2:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)COCC[N+]23CCC(CC2)(CC3)C(C=4C=CC=CC4)(C=5C=CC=CC5)O.[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the reaction

Outcomes

Product
Name
Type
Smiles
BrCCOCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.